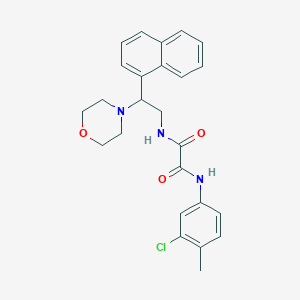![molecular formula C16H15N3O2 B2441573 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone CAS No. 2034514-18-4](/img/structure/B2441573.png)
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone, also known as BMF-143, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. BMF-143 is a benzimidazole-based compound that has a pyrrolidine ring and a furan-3-yl group attached to it.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone serves as a critical intermediate in the synthesis of diverse heterocyclic compounds. Researchers have developed efficient methodologies for synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing this compound's utility in creating structurally diverse molecules with potential biological activities (Cui et al., 2018).
Antiviral Applications
One particular study highlighted the synthesis of novel antiviral benzofuran-transition metal complexes, demonstrating the compound's role in creating derivatives with significant HIV inhibitory and Hepatitis C virus NS3-4A protease inhibitor activities. This suggests the potential of such derivatives in developing new antiviral therapies (Galal et al., 2010).
Organic Light Emitting Diodes (OLEDs) and Luminescent Materials
Research has also been directed towards the application of derivatives of this compound in the development of low-cost emitters for OLEDs. These studies have yielded compounds with large Stokes shifts and high quantum yields, indicating their potential for use in creating efficient and cost-effective luminescent materials (Volpi et al., 2017).
Tubulin Polymerization Inhibitors
Another significant area of research involves evaluating derivatives of this compound as tubulin polymerization inhibitors. These derivatives have shown considerable cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents (Mullagiri et al., 2018).
Corrosion Inhibition
Furthermore, derivatives have been synthesized and studied as corrosion inhibitors for steel in acidic solutions. The efficiency of these compounds suggests their application in protecting materials against corrosion, highlighting an industrial application of research on this compound (Yadav et al., 2015).
Mécanisme D'action
Target of Action
Compounds containing thepyrrolidine ring and benzimidazole are known to interact with a variety of biological targets . The pyrrolidine ring is a common feature in many biologically active compounds and is known to contribute to the stereochemistry of the molecule . Benzimidazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Mode of Action
pyrrolidine ring and benzimidazole in the compound suggests that it may interact with its targets through a variety of mechanisms. For instance, the pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization . Benzimidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
pyrrolidine ring and benzimidazole are known to influence a variety of biochemical pathways. For instance, pyrrolidine derivatives have been reported to have target selectivity . Benzimidazole derivatives have been reported to possess various biological activities, affecting a broad range of biochemical pathways .
Pharmacokinetics
pyrrolidine ring and benzimidazole in the compound suggests that it may have favorable ADME properties. The pyrrolidine ring is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization, which can influence the compound’s bioavailability . Benzimidazole derivatives are known to be highly soluble in water and other polar solvents, which can also influence their bioavailability .
Result of Action
pyrrolidine ring and benzimidazole are known to have a variety of biological effects. For instance, pyrrolidine derivatives have been reported to have target selectivity . Benzimidazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Action Environment
It is known that thephysicochemical properties of compounds can be influenced by environmental factors, which can in turn affect their biological activity .
Analyse Biochimique
Biochemical Properties
It is known that the pyrrolidine ring, one of the key structural features of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound could potentially interact with a variety of enzymes, proteins, and other biomolecules in a unique manner.
Cellular Effects
Compounds with similar structures have been shown to exhibit significant activity against various cell lines .
Molecular Mechanism
Based on its structural similarity to other bioactive compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(12-6-8-21-10-12)18-7-5-13(9-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,6,8,10-11,13H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYIBRPPUDOOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

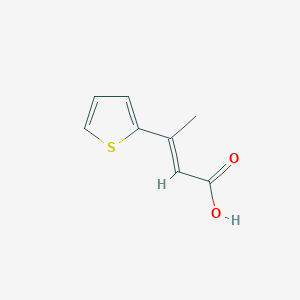
![5-benzyl-7-(3,4-dimethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2441491.png)
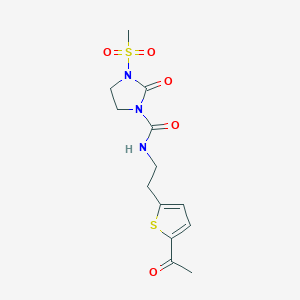
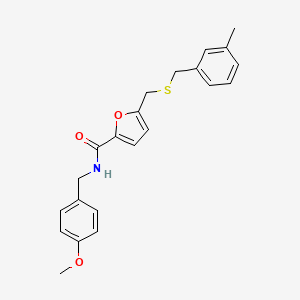
![2-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methoxybenzamide](/img/structure/B2441498.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide](/img/structure/B2441500.png)
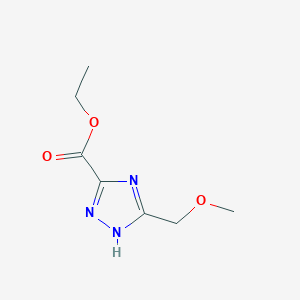
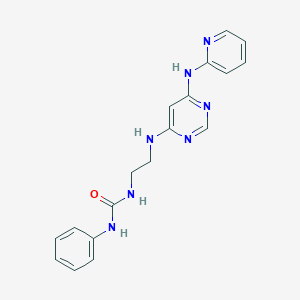


![4-(methoxymethyl)-1-{1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2441509.png)
![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2441510.png)
